![molecular formula C20H16N2O4S B2662730 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 2034455-23-5](/img/structure/B2662730.png)

2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

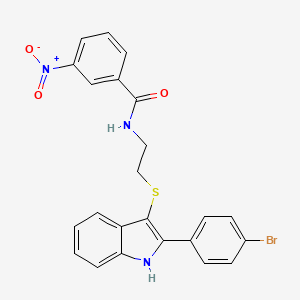

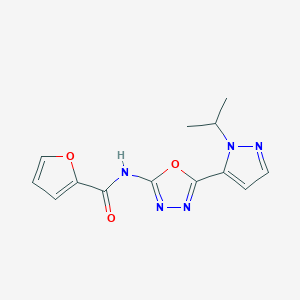

The compound “2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one” belongs to the class of coumarins or benzopyran-2-ones, which are a group of naturally occurring lactones . These compounds are widely found in nature and have been used as herbal medicines since early ages .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst produces 3-acetyl-8-methoxy-2H-chromen-2-one . This compound was then α-brominated using CuBr2 and subsequently cyclized using Thiourea to produce 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one as the main scaffold .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . In addition, Hirshfeld surface analysis has been carried out to gain more insight into the intermolecular interactions of the crystal structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the main scaffold was finally reacted with different Acid chloride to isolate title compound derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the carbonyl group of ester showed at 1719 cm−1 and C=C (aromatic) gave absorption band at 1579 cm−1 and 1445 cm−1 .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

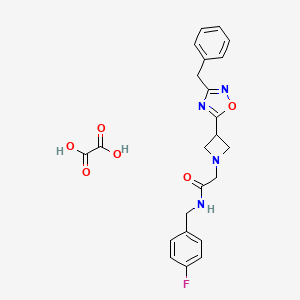

Compounds related to 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one have demonstrated significant antimicrobial and antifungal activities. Tiwari et al. (2018) described the synthesis of chromone-pyrimidine coupled derivatives, showing potent antibacterial properties against various bacterial strains. Moreover, these compounds exhibited non-cytotoxic behavior towards human cancer cell lines, indicating their potential as safe antimicrobial agents (Tiwari et al., 2018).

Anti-COVID-19 Potential

Research by Mohareb and Abdo (2021) explored tetrahydrobenzo[d]thiazole derivatives derived from cyclohexane-1,4-dione for their potential against SARS-CoV-2 main protease (Mpro), highlighting their possible use in combating COVID-19 (Mohareb & Abdo, 2021).

Antioxidant Properties

Abd-Almonuim et al. (2020) reported on the antioxidant activity of coumarin substituted heterocyclic compounds, indicating their efficacy in scavenging free radicals and suggesting their potential in oxidative stress-related therapeutic applications (Abd-Almonuim et al., 2020).

Synthesis and Catalytic Methods

A study by Reddy and Jeong (2016) demonstrated an efficient synthesis method for thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones using an ionic liquid as a reusable catalyst under solvent-free conditions. This method offers advantages in terms of environmental friendliness and application in the synthesis of diverse medicinal compounds (Reddy & Jeong, 2016).

Anticancer Activities

The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated promising anticancer activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer, as reported by Huang et al. (2020). This highlights the compound's potential as a dual inhibitor of CLK1 and DYRK1A kinases, important targets in cancer therapy (Huang et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the research of similar compounds could involve the synthesis of new derivatives and the evaluation of their biological activities. For instance, the synthesized compounds could be tested for their potential anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral activities, and DNA gyrase inhibitors .

Propriétés

IUPAC Name |

2-(8-methoxy-2-oxochromen-3-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-25-13-7-4-5-10-9-12(20(24)26-16(10)13)17-21-18(23)15-11-6-2-3-8-14(11)27-19(15)22-17/h4-5,7,9H,2-3,6,8H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTMXWOTLSFRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662649.png)

![2-[5-(hydroxymethyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2662650.png)

![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2662654.png)

![Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2662657.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B2662659.png)

![N-(2,5-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2662664.png)

![5-((4-Benzylpiperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662668.png)